![molecular formula C18H14N4OS2 B4932669 N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-1,2,3-benzothiadiazole-5-carboxamide](/img/structure/B4932669.png)
N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-1,2,3-benzothiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-1,2,3-benzothiadiazole-5-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as BPT and belongs to the class of benzothiadiazole derivatives.
Mécanisme D'action
The mechanism of action of N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-1,2,3-benzothiadiazole-5-carboxamide involves the inhibition of various enzymes and pathways that are involved in cancer cell growth and proliferation. BPT has been found to inhibit the activity of topoisomerase II, a key enzyme that is involved in DNA replication and cell division. It also inhibits the activity of NF-kappaB, a transcription factor that is involved in the regulation of various genes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Some of the key effects include:
1. Induction of Apoptosis: BPT has been found to induce apoptosis in cancer cells, which is a programmed cell death process that is essential for the removal of damaged and unwanted cells from the body.
2. Inhibition of Cell Growth and Proliferation: BPT has been found to inhibit the growth and proliferation of cancer cells by inhibiting various enzymes and pathways that are involved in cell division.
3. Anti-Inflammatory Effects: BPT has been found to have anti-inflammatory effects and can be used to treat inflammatory diseases such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-1,2,3-benzothiadiazole-5-carboxamide has several advantages and limitations for lab experiments. Some of the key advantages include:
1. Potent Anti-Cancer Properties: BPT has potent anti-cancer properties and can be used to study the mechanisms of cancer cell growth and proliferation.
2. Versatile Applications: BPT has been found to have applications in various fields of scientific research, including cancer research, anti-inflammatory research, and anti-viral research.
3. Availability: BPT is readily available and can be easily synthesized in the laboratory.
Some of the limitations of BPT for lab experiments include:
1. Toxicity: BPT has been found to be toxic at high concentrations and can cause cell death in non-cancerous cells.
2. Lack of Clinical Trials: BPT has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.
3. Specificity: BPT may not be specific to cancer cells and may also affect normal cells, leading to unwanted side effects.
Orientations Futures
N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-1,2,3-benzothiadiazole-5-carboxamide has several potential future directions for scientific research. Some of the key areas of research include:
1. Clinical Trials: Further studies are needed to evaluate the safety and efficacy of BPT in humans, and clinical trials are needed to determine its potential as a cancer treatment.
2. Combination Therapy: BPT may be used in combination with other anti-cancer drugs to enhance its efficacy and reduce its toxicity.
3. Mechanistic Studies: Further studies are needed to elucidate the mechanisms of action of BPT and its effects on various cellular pathways.
4. Drug Delivery Systems: Novel drug delivery systems may be developed to enhance the bioavailability and efficacy of BPT in cancer treatment.
Conclusion:
This compound is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It has been found to have potent anti-cancer, anti-inflammatory, and anti-viral properties and can be used to study the mechanisms of cancer cell growth and proliferation. However, further studies are needed to evaluate its safety and efficacy in humans and to elucidate its mechanisms of action.
Méthodes De Synthèse
The synthesis of N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-1,2,3-benzothiadiazole-5-carboxamide involves the reaction of 2-aminothiazole with 3-methylbenzyl bromide in the presence of potassium carbonate. The resulting compound is then reacted with 2-chloro-1,3-benzothiazole-5-carbonyl chloride to obtain the final product.
Applications De Recherche Scientifique
N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-1,2,3-benzothiadiazole-5-carboxamide has been extensively studied for its potential applications in various fields of scientific research. Some of the key areas of research include:
1. Anti-Cancer Properties: Studies have shown that BPT has potent anti-cancer properties and can induce apoptosis in cancer cells. It has been found to be effective against various types of cancer, including breast, lung, and colon cancer.
2. Anti-Inflammatory Properties: BPT has also been found to have anti-inflammatory properties and can be used to treat inflammatory diseases such as arthritis.
3. Anti-Viral Properties: BPT has been shown to have anti-viral properties and can be used to treat viral infections such as HIV and hepatitis.
Propriétés
IUPAC Name |
N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]-1,2,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4OS2/c1-11-3-2-4-12(7-11)8-14-10-19-18(24-14)20-17(23)13-5-6-16-15(9-13)21-22-25-16/h2-7,9-10H,8H2,1H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCOESPATNRCRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)C3=CC4=C(C=C3)SN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-isopropyl-1'-{5-[(methylthio)methyl]-2-furoyl}-1,4'-bipiperidine-4-carboxamide](/img/structure/B4932615.png)
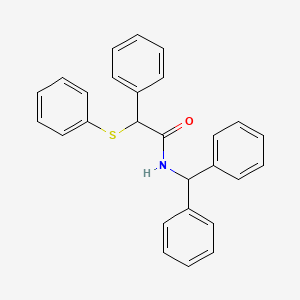
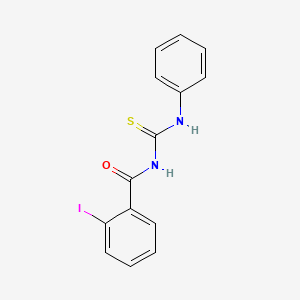
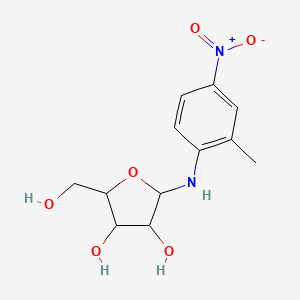
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-2-pyrimidinamine](/img/structure/B4932650.png)
![5-[(dimethylamino)sulfonyl]-2-fluoro-N-propylbenzamide](/img/structure/B4932657.png)
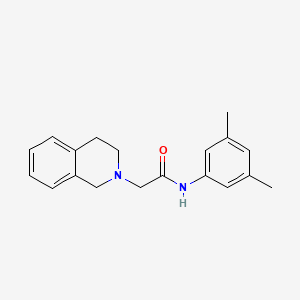
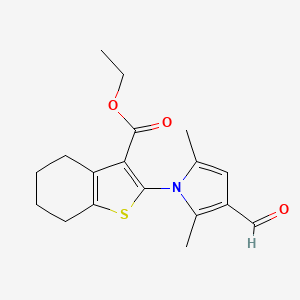
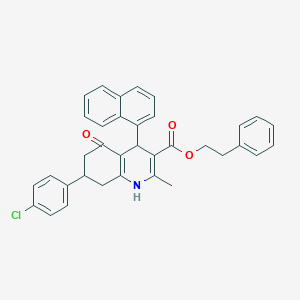
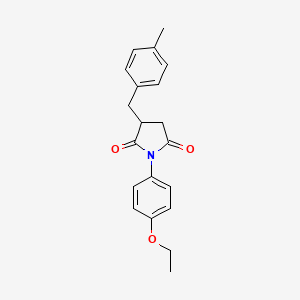
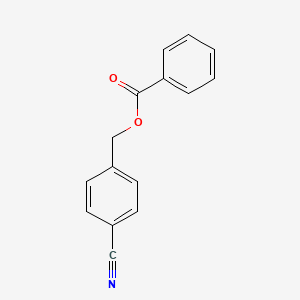
![N-{1-[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4932706.png)
![N-(4-acetylphenyl)-2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4932713.png)
